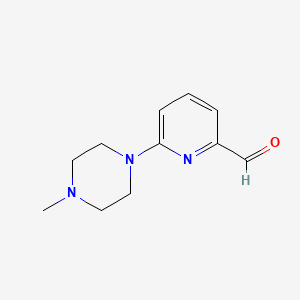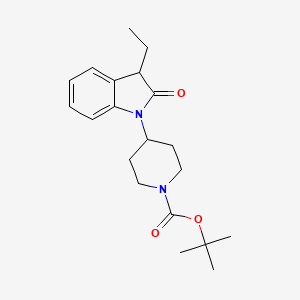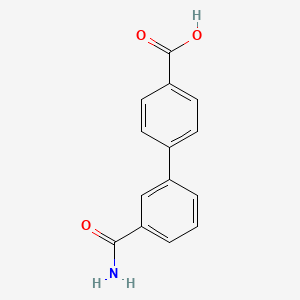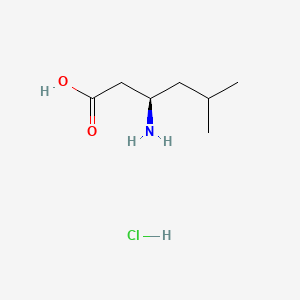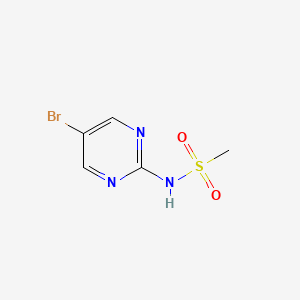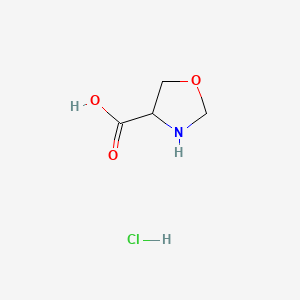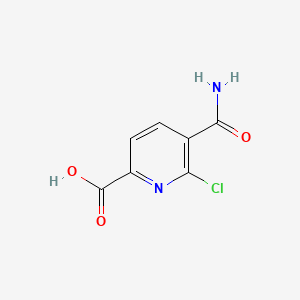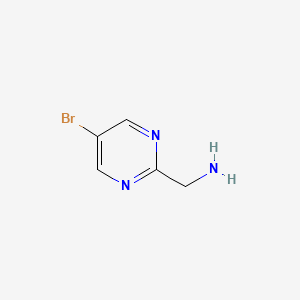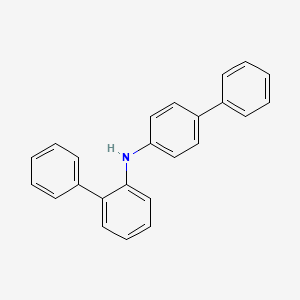
N-(4-Biphenylyl)-2-biphenylamine
Overview
Description
N-(4-Biphenylyl)-2-biphenylamine: is an organic compound known for its unique structure and properties. It consists of a biphenyl group attached to an amine group, making it a versatile molecule in various chemical applications. This compound is particularly significant in the field of organic electronics, where it is used as a hole transport material in devices such as organic light-emitting diodes (OLEDs) and solar cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Biphenylyl)-2-biphenylamine typically involves the following steps:
Amination Reaction: The primary method involves the reaction of biphenyl with an amine source. This can be achieved through a Buchwald-Hartwig amination, where biphenyl halides react with an amine in the presence of a palladium catalyst and a base.
Reaction Conditions: The reaction is usually carried out in a solvent such as toluene or dimethylformamide (DMF) at elevated temperatures (100-150°C) under an inert atmosphere to prevent oxidation[][2].
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions, including precise temperature control and efficient mixing, are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(4-Biphenylyl)-2-biphenylamine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or imines, depending on the oxidizing agent used.
Reduction: Reduction reactions typically yield the corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the biphenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products
The major products formed from these reactions include various substituted biphenyl derivatives, which can be further utilized in the synthesis of more complex organic molecules .
Scientific Research Applications
N-(4-Biphenylyl)-2-biphenylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use in drug development, particularly in the design of new pharmaceuticals.
Mechanism of Action
The mechanism by which N-(4-Biphenylyl)-2-biphenylamine exerts its effects is primarily through its ability to transport holes in electronic devices. The biphenyl groups facilitate efficient charge transfer, while the amine group provides stability and enhances the compound’s electronic properties. This combination allows for improved performance in devices such as OLEDs and solar cells .
Comparison with Similar Compounds
Similar Compounds
N,N’-Diphenylbenzidine: Another hole transport material used in OLEDs, but with different electronic properties.
N,N’-Di(4-biphenylyl)-N,N’-diphenylbenzidine: Similar structure but with additional biphenyl groups, offering different charge transport characteristics.
Uniqueness
N-(4-Biphenylyl)-2-biphenylamine is unique due to its balanced combination of high charge carrier mobility and stability, making it particularly suitable for high-efficiency electronic devices. Its structure allows for easy functionalization, providing versatility in various applications .
Properties
IUPAC Name |
2-phenyl-N-(4-phenylphenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N/c1-3-9-19(10-4-1)20-15-17-22(18-16-20)25-24-14-8-7-13-23(24)21-11-5-2-6-12-21/h1-18,25H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBHEMBTFRBMOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=CC=C3C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1372775-52-4 | |
| Record name | Biphenyl-4-yl- biphenyl-2-yl-amin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
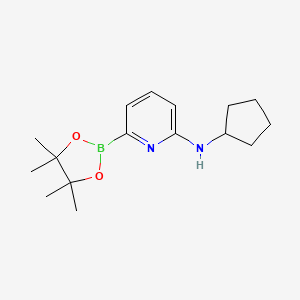
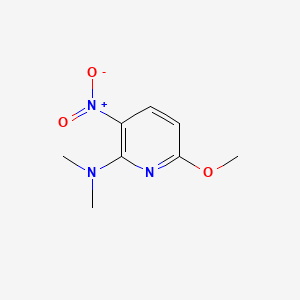

![1-Azabicyclo[2.2.1]heptane-3-carboxaldehyde,oxime,exo-(9CI)](/img/new.no-structure.jpg)

